molecular formula C12H14ClNO3 B2867700 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide CAS No. 871217-89-9

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide

Cat. No.: B2867700
CAS No.: 871217-89-9
M. Wt: 255.7
InChI Key: AOANLOBGYDEGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide is a chemical compound with the molecular formula C12H13ClN2O4. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a benzodioxin ring, making it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide include:

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide

These compounds share the benzodioxin ring structure but differ in the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANLOBGYDEGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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